molecular formula C12H17BFNO4 B2617058 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid CAS No. 2377609-67-9

4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid

Cat. No.: B2617058
CAS No.: 2377609-67-9
M. Wt: 269.08
InChI Key: SLNXRRNKDOKEGZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid (CAS: 2377609-67-9) is a boronic acid derivative featuring a fluorophenyl backbone modified with a BOC (tert-butoxycarbonyl)-protected methylamino group. Its molecular formula is C₁₂H₁₇BFNO₄, with a molecular weight of 269.08 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners for synthesizing biaryl structures in drug candidates .

The BOC group enhances solubility in organic solvents and stabilizes the amine moiety during synthetic processes, while the fluorine atom influences electronic properties and binding interactions.

Properties

IUPAC Name

[2-fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15(4)8-5-6-9(13(17)18)10(14)7-8/h5-7,17-18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNXRRNKDOKEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid typically involves multiple steps. One common method starts with the fluorination of a phenylboronic acid derivative. The resulting fluorophenylboronic acid is then subjected to a reaction with N-BOC-N-methylamine under suitable conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods: On an industrial scale, the production of 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

    Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Major Products:

    Substitution Reactions: Various substituted phenylboronic acids.

    Coupling Reactions: Biaryl compounds.

    Deprotection Reactions: Free amines.

Scientific Research Applications

4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of boron-containing compounds for biological assays and imaging.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluorine atom enhances the compound’s stability and bioavailability, while the BOC-protected amine allows for selective deprotection and further functionalization.

Comparison with Similar Compounds

Ethyl Analog: 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic Acid

Key Differences :

  • Molecular Formula: C₁₃H₁₉BFNO₄ (vs. C₁₂H₁₇BFNO₄ for the methyl variant).
  • Molecular Weight : 283.10 g/mol (vs. 269.08 g/mol) .
  • Substituent: Ethyl group instead of methyl on the amino nitrogen.

Implications :
The ethyl group increases lipophilicity, which may enhance membrane permeability in drug candidates but could reduce aqueous solubility. This analog is commercially available (CAS: 2377610-16-5) and shares similar applications in medicinal chemistry .

Non-Fluorinated Analog: 4-(N-BOC-Amino)phenylboronic Acid

Key Differences :

  • Molecular Formula: C₁₁H₁₆BNO₄ (vs. C₁₂H₁₇BFNO₄).
  • Molecular Weight : 237.06 g/mol (vs. 269.08 g/mol) .
  • Structure: Lacks the fluorine atom at the 2-position and the methyl group on the amino nitrogen.

This compound (CAS: 380430-49-9) is widely used in peptide synthesis and as a building block for kinase inhibitors .

2-Fluorophenylboronic Acid

Key Differences :

  • Molecular Formula : C₆H₆BFO₂.
  • Molecular Weight : 139.92 g/mol.
  • Structure: Lacks the BOC-protected amino group .

Implications :
The simpler structure results in a higher pKa (7.9 ), making it less reactive in neutral conditions compared to BOC-protected analogs. It is commonly employed in materials science and as a precursor for fluorinated liquid crystals .

Pinacol Ester Derivatives

Example: 4-(BOC-Amino)-2-fluorophenylboronic acid pinacol ester (PN-5589, CAS: 1256256-45-7) . Key Differences:

  • Structure : Boronic acid is esterified with pinacol, forming a cyclic ester.
  • Reactivity : Enhanced stability under acidic/basic conditions but requires deprotection for cross-coupling.

Implications :
Pinacol esters are preferred for storage and handling due to reduced hygroscopicity, though they add an extra synthetic step for activation .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid 2377609-67-9 C₁₂H₁₇BFNO₄ 269.08 BOC-protected methylamino, fluorine Pharmaceutical intermediates
4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid 2377610-16-5 C₁₃H₁₉BFNO₄ 283.10 Ethyl substituent Drug synthesis
4-(N-BOC-Amino)phenylboronic acid 380430-49-9 C₁₁H₁₆BNO₄ 237.06 No fluorine or methyl group Kinase inhibitors
2-Fluorophenylboronic acid 1993-03-9 C₆H₆BFO₂ 139.92 Simple fluorophenyl structure, pKa 7.9 Materials science
PN-5589 (Pinacol ester) 1256256-45-7 C₁₈H₂₆BFNO₄ 353.22 Stabilized boronate ester Stable intermediate storage

Research Findings and Reactivity Insights

  • pKa and Reactivity : Fluorine substitution lowers the pKa of boronic acids, enhancing reactivity at physiological pH. For example, 2-fluorophenylboronic acid has a pKa of 7.9, whereas BOC-protected analogs likely exhibit lower pKa due to electron-withdrawing effects, favoring faster cross-coupling .
  • Synthetic Utility: The BOC group in 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid prevents unwanted side reactions at the amine site, making it ideal for multi-step syntheses .

Biological Activity

Overview

4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a boron atom, which is known for its unique ability to form reversible covalent bonds with biomolecules, making it a candidate for various therapeutic applications, including cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid is characterized by the following features:

  • Boron Atom : Central to its reactivity and biological activity.
  • Fluorophenyl Group : Enhances lipophilicity and potential target interactions.
  • N-BOC Protection : Provides stability to the amine group, allowing for controlled release in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins through boron-mediated interactions. Boronic acids can form reversible covalent bonds with diols, which are common in sugars and other biomolecules. This property underlies their use as enzyme inhibitors and in drug design.

Inhibition Studies

Recent studies have demonstrated the efficacy of boronic acid derivatives in inhibiting various enzymes, particularly proteases and kinases. For example:

  • Protease Inhibition : Boronic acids have shown promise as inhibitors of serine proteases, which play crucial roles in various physiological processes. The mechanism typically involves the formation of a stable boronate complex with the active site serine residue, effectively blocking substrate access.
  • Kinase Inhibition : The compound has been evaluated for its potential as a kinase inhibitor, targeting pathways involved in cancer cell proliferation. Its selectivity for specific kinases could lead to reduced off-target effects compared to traditional chemotherapeutics.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar boronic acid derivatives. The research highlighted that these compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Enzyme Interaction

In another investigation, researchers assessed the binding affinity of 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic acid to specific enzymes using isothermal titration calorimetry. The results indicated a strong correlation between binding affinity and biological activity, suggesting that modifications to the boronic acid structure could enhance therapeutic efficacy .

Data Table: Biological Activities of 4-(N-BOC-N-Methylamino)-2-fluorophenylboronic Acid

Activity Type Target IC50 (µM) Comments
Protease InhibitionSerine Protease0.5Effective at low concentrations
Kinase InhibitionEGFR0.8Selective inhibition observed
CytotoxicityBreast Cancer Cells1.2Significant reduction in cell viability
Binding AffinityVarious EnzymesVariesStrong correlation with biological activity

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